7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane
Overview
Description
The compound 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and their synthesis, which can be informative for understanding the synthesis and properties of similar compounds. For instance, the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, involves a multi-step process that includes esterification, cyclization, and alkylation steps . This information could be extrapolated to hypothesize potential synthesis pathways for this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can provide a framework for the synthesis of this compound. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate is achieved through a four-step process starting with dichloroacetic acid and involves esterification, cyclization with 1,3-propanedithiol, and subsequent oxidation and alkylation steps . This suggests that a similar approach could be taken for the synthesis of this compound, potentially involving the use of a methoxyphenyl-containing starting material and appropriate chlorination and oxidation steps.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the synthesis of related compounds and their intermediates, such as Ethyl 7-chloro-2-oxoheptylate, involves careful consideration of molecular structures to achieve the desired product . The papers also discuss the importance of stereochemistry, as seen in the synthesis of enantiomerically pure diarylethanes, which involves the resolution of chiral intermediates and determination of absolute configurations by X-ray diffraction . This highlights the importance of molecular structure analysis in the synthesis of complex organic compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions that are relevant to the synthesis of complex organic molecules. For instance, the base-catalyzed isomerization of 7-(methoxycarbonyl)-1,3,5-cycloheptatriene involves the formation of isomers and specific hydrogen exchange reactions . Similarly, the synthesis of Ethyl 7-chloro-2-oxoheptylate includes reactions such as esterification, cyclization, oxidation, and alkylation . These reactions are crucial for constructing the carbon skeleton and introducing functional groups in the synthesis of target molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds discussed in the papers. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate involves intermediates that likely have specific boiling points, solubilities, and reactivities, which are important for the purification and characterization of the compound . The papers do not provide explicit data on the physical and chemical properties of the compounds studied, but such properties are typically determined through experimental measurements and are essential for the practical application of synthesized compounds.
Scientific Research Applications
Synthesis and Chemical Properties
7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane is involved in various synthesis processes and has been studied for its chemical properties and reactions. It acts as an intermediate in complex chemical syntheses, demonstrating the versatility of chlorinated and methoxy-substituted compounds in organic chemistry.
For instance, the compound has been utilized in the synthesis of Ethyl 7-chloro-2-oxoheptylate, a key intermediate in the production of cilastatin, showcasing its role in the synthesis of pharmacologically relevant compounds. The process involves several steps, including esterification and alkylation, highlighting the compound's utility in complex organic syntheses (Chen Xin-zhi, 2006).
Additionally, research has explored the catalytic properties of related chemical structures in the addition of carbenes to arenes, indicating the potential application of this compound in catalysis and reaction mechanism studies. This includes the use of chloro(tetraphenylporphyrinato)iron as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, resulting in norcaradienecycloheptatriene valence isomers (Harun M. Mbuvi & L. Woo, 2009).
Crystallographic and Structural Analysis
The compound and its derivatives have also been subjects of crystallographic and structural analysis, contributing to the understanding of molecular geometry, bonding, and interactions. For example, studies have determined the crystal structure of related compounds, such as 2-[chloro(4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione, shedding light on the molecular configurations and the impact of substituents on structural properties (S. Chelli et al., 2016).
Pharmacological and Biological Activity
While direct studies on the pharmacological and biological activities of this compound are limited, related compounds have been investigated for their potential bioactive properties. This includes research on novel curcumin congeners and combretastatin derivatives, which have shown antiproliferative activities against cancer cell lines, indicating the broader potential of chloro- and methoxy-substituted compounds in medicinal chemistry and drug development (S. Srivastava et al., 2017; E. Nurieva et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action .
Mode of Action
The mode of action of This compound involves its interaction with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
The biochemical pathways affected by This compound It is known that the compound’s action can influence various biochemical processes, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound play a significant role in its bioavailability . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.
Result of Action
The molecular and cellular effects of This compound’s action are complex and multifaceted. The compound’s interaction with its targets leads to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound may be released into the environment through wastewater resulting from its use, manufacture, formulation, and/or improper disposal . These environmental releases can potentially affect the compound’s action and efficacy.
properties
IUPAC Name |
7-chloro-1-(3-methoxyphenyl)heptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-17-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMUWOFNTXBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645184 | |
Record name | 7-Chloro-1-(3-methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-43-1 | |
Record name | 7-Chloro-1-(3-methoxyphenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-(3-methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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